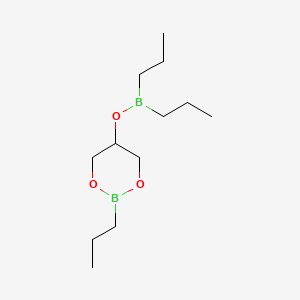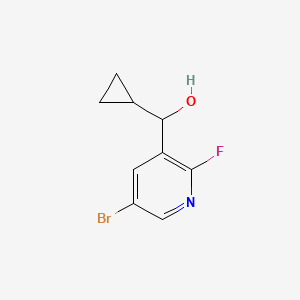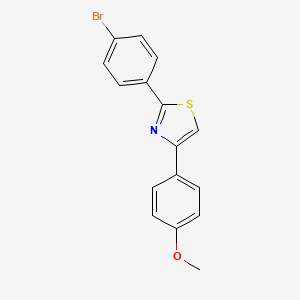![molecular formula C4H6BNO4 B13974514 [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid](/img/structure/B13974514.png)
[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid: is a boronic acid derivative featuring a unique oxazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid typically involves the formation of the oxazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by borylation reactions to introduce the boronic acid functionality.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific reagents to facilitate the formation of the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group in [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic structures.
Substitution: The boronic acid group can participate in various substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of biaryl compounds or other complex structures.
Applications De Recherche Scientifique
Chemistry: [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: This compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the medicinal applications of this compound includes its potential use in drug development, particularly in the synthesis of molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid involves its ability to participate in various chemical reactions due to the presence of both the oxazole ring and the boronic acid group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid pinacol ester: A derivative with a pinacol protecting group.
This compound methyl ester: A methyl ester derivative.
Uniqueness: The unique combination of the oxazole ring and the boronic acid group in this compound provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C4H6BNO4 |
|---|---|
Poids moléculaire |
142.91 g/mol |
Nom IUPAC |
[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid |
InChI |
InChI=1S/C4H6BNO4/c7-2-3-1-4(5(8)9)6-10-3/h1,7-9H,2H2 |
Clé InChI |
XMWMGZRSOYFFFI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NOC(=C1)CO)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)




![3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine](/img/structure/B13974456.png)



![1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde](/img/structure/B13974478.png)



